Acetic acid, phenoxy-, 3-methylbutyl ester
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Overview
Description
Acetic acid, phenoxy-, 3-methylbutyl ester is an organic compound belonging to the ester functional group. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is derived from the reaction between acetic acid and phenoxy-3-methylbutanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenoxy-, 3-methylbutyl ester typically involves the esterification reaction between acetic acid and phenoxy-3-methylbutanol. This reaction is catalyzed by an acid, often sulfuric acid, and results in the formation of water as a byproduct . The reaction conditions usually require heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of esters like this compound can be achieved through the use of acid chlorides or acid anhydrides reacting with alcohols . This method is preferred for large-scale production due to its efficiency and higher yield.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Esters can undergo hydrolysis in the presence of an acid or a base.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: Esters can participate in nucleophilic acyl substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Uses bases like sodium hydroxide or potassium hydroxide.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Acetic acid and phenoxy-3-methylbutanol.
Reduction: Primary alcohols.
Substitution: Varies depending on the nucleophile used.
Scientific Research Applications
Acetic acid, phenoxy-, 3-methylbutyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, phenoxy-, 3-methylbutyl ester involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of acetic acid and phenoxy-3-methylbutanol . This process is facilitated by the nucleophilic attack of water on the carbonyl carbon of the ester, followed by proton transfers and the formation of a tetrahedral intermediate .
Comparison with Similar Compounds
Similar Compounds
Isoamyl acetate:
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: An ester with a similar structure but different acid and alcohol components.
Uniqueness
Acetic acid, phenoxy-, 3-methylbutyl ester is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications such as the synthesis of specialized fragrances and flavors .
Properties
CAS No. |
72845-77-3 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-methylbutyl 2-phenoxyacetate |
InChI |
InChI=1S/C13H18O3/c1-11(2)8-9-15-13(14)10-16-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
LXKVZYGRRQYQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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